Isopropyl N-(3,4-dichlorophenyl)carbamate
Overview
Description
Isopropyl N-(3,4-dichlorophenyl)carbamate is a chemical compound with the molecular formula C10H11Cl2NO2. It is a member of the carbamate family, which is known for its diverse applications in agriculture, pharmaceuticals, and chemical research. This compound is particularly noted for its herbicidal properties, making it useful in controlling unwanted vegetation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl N-(3,4-dichlorophenyl)carbamate typically involves the reaction of 3,4-dichloroaniline with isopropyl chloroformate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3,4-dichloroaniline+isopropyl chloroformate→Isopropyl N-(3,4-dichlorophenyl)carbamate+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high conversion rate and minimize by-products. The final product is purified through recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl N-(3,4-dichlorophenyl)carbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the compound can hydrolyze to form 3,4-dichloroaniline and isopropanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Substitution: The chlorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,4-dichloroaniline and isopropanol.
Oxidation: Various oxidation products depending on the oxidizing agent used.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
Isopropyl N-(3,4-dichlorophenyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on various biological systems, including its potential as a herbicide.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of Isopropyl N-(3,4-dichlorophenyl)carbamate involves the inhibition of key enzymes in the target organism. In plants, it inhibits the enzyme acetylcholinesterase, leading to the accumulation of acetylcholine and subsequent disruption of normal cellular functions. This results in the death of the plant. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, preventing the breakdown of acetylcholine.
Comparison with Similar Compounds
Isopropyl N-(3,4-dichlorophenyl)carbamate can be compared with other similar compounds such as:
Isopropyl N-(3-chlorophenyl)carbamate: Similar structure but with one less chlorine atom, leading to different chemical properties and applications.
Methyl N-(3,4-dichlorophenyl)carbamate: Similar structure but with a methyl group instead of an isopropyl group, affecting its reactivity and use.
Diethofencarb (Isopropyl N-(3,4-diethoxyphenyl)carbamate): Contains ethoxy groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it particularly effective as a herbicide.
Properties
IUPAC Name |
propan-2-yl N-(3,4-dichlorophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-6(2)15-10(14)13-7-3-4-8(11)9(12)5-7/h3-6H,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBTXMFJUAESAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175837 | |
Record name | Isopropyl 3,4-dichlorocarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2150-28-9 | |
Record name | Isopropyl 3,4-dichlorocarbanilate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isopropyl 3,4-dichlorocarbanilate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90175837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL N-(3,4-DICHLOROPHENYL)CARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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